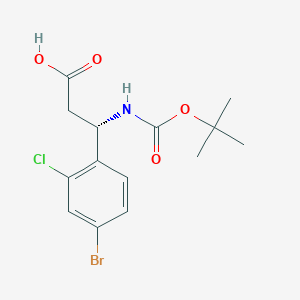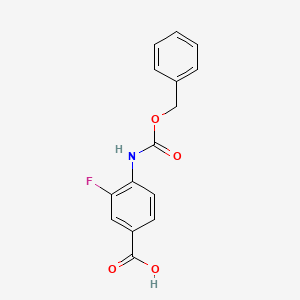
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a fluorine atom attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amine.
Carboxylation: Introduction of the carboxyl group through carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Coupling Reactions: The carboxyl group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Acids/Bases: Hydrolysis of the protecting group can be achieved using hydrochloric acid or sodium hydroxide.
Coupling Agents: For coupling reactions, reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Amines: Hydrolysis yields the free amine, which can be further functionalized.
Amides and Esters: Coupling reactions produce amides and esters, which are useful intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential as a building block in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Protein-Ligand Interactions: Forming stable complexes with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-fluorobenzoic acid: Lacks the benzyloxycarbonyl protecting group, making it more reactive.
4-(((Methoxy)carbonyl)amino)-3-fluorobenzoic acid: Similar structure but with a methoxycarbonyl group instead of benzyloxycarbonyl.
4-(((Benzyloxy)carbonyl)amino)-2-fluorobenzoic acid: Isomer with the fluorine atom in a different position.
Uniqueness
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a benzyloxycarbonyl-protected amino group. This combination imparts distinct reactivity and stability, making it valuable in synthetic and research applications.
Propiedades
Fórmula molecular |
C15H12FNO4 |
|---|---|
Peso molecular |
289.26 g/mol |
Nombre IUPAC |
3-fluoro-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12FNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
Clave InChI |
LTXKNODPICAGGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


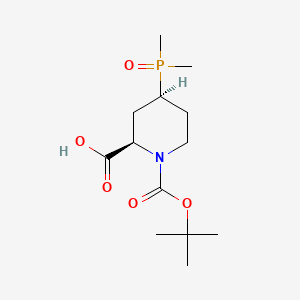
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
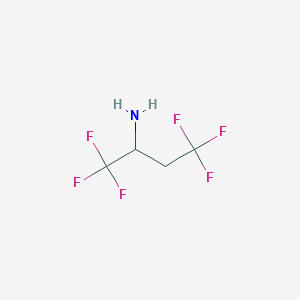
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)




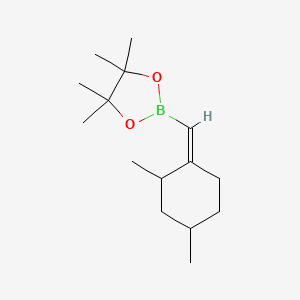

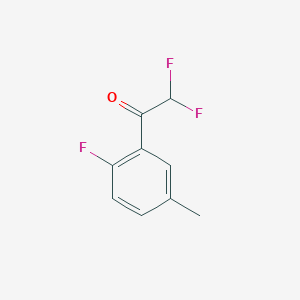

![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
